molecular formula C9H9ClSe B106124 4-(Allylseleno)-1-chlorobenzene CAS No. 17508-29-1

4-(Allylseleno)-1-chlorobenzene

Cat. No. B106124
CAS RN: 17508-29-1
M. Wt: 231.6 g/mol
InChI Key: YPYNRHWRFOGAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Allylseleno)-1-chlorobenzene is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the organoselenium family, which has been extensively studied for their therapeutic potential in a variety of diseases.

Scientific Research Applications

4-(Allylseleno)-1-chlorobenzene has been studied for its potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. Studies have shown that this compound exhibits potent antioxidant and anti-inflammatory activities, which may contribute to its therapeutic effects. Additionally, 4-(Allylseleno)-1-chlorobenzene has been shown to modulate the activity of enzymes involved in cellular signaling pathways, which may contribute to its anticancer properties.

Mechanism of Action

The mechanism of action of 4-(Allylseleno)-1-chlorobenzene is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism involves the modulation of cellular signaling pathways, specifically the inhibition of the NF-κB pathway, which plays a key role in inflammation and cancer. Additionally, studies have suggested that 4-(Allylseleno)-1-chlorobenzene may act as a pro-oxidant, generating reactive oxygen species that can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(Allylseleno)-1-chlorobenzene exhibits potent antioxidant and anti-inflammatory activities, which may contribute to its therapeutic effects. Additionally, this compound has been shown to induce apoptosis in cancer cells and modulate the activity of enzymes involved in cellular signaling pathways. In animal studies, 4-(Allylseleno)-1-chlorobenzene has been shown to exhibit low toxicity and high bioavailability, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(Allylseleno)-1-chlorobenzene in lab experiments is its potent antioxidant and anti-inflammatory activities, which can be useful in studying the role of oxidative stress and inflammation in disease. Additionally, this compound has been shown to be relatively non-toxic in animal studies, which can be advantageous when studying the safety and efficacy of potential therapeutic agents. However, one limitation of using 4-(Allylseleno)-1-chlorobenzene in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-(Allylseleno)-1-chlorobenzene. One area of interest is the development of this compound as a potential therapeutic agent for cancer, neurodegenerative disorders, and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of 4-(Allylseleno)-1-chlorobenzene and to optimize its synthesis and formulation for clinical use. Finally, studies are needed to investigate the potential interactions of this compound with other drugs and to assess its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, 4-(Allylseleno)-1-chlorobenzene is a promising compound that exhibits potent antioxidant and anti-inflammatory activities and has potential therapeutic applications in a variety of diseases. While further research is needed to fully understand its mechanism of action and optimize its synthesis and formulation, the unique properties of this compound make it a promising candidate for future drug development.

Synthesis Methods

The synthesis of 4-(Allylseleno)-1-chlorobenzene can be achieved through a variety of methods, including the reaction of 4-chloro-1-iodobenzene with allyl selenide in the presence of a palladium catalyst. Another method involves the reaction of 4-chloro-1-bromobenzene with allyltrimethylsilane and selenium powder in the presence of a copper catalyst. These methods have been optimized to produce high yields of 4-(Allylseleno)-1-chlorobenzene with minimal side products.

properties

CAS RN

17508-29-1

Molecular Formula

C9H9ClSe

Molecular Weight

231.6 g/mol

IUPAC Name

1-chloro-4-prop-2-enylselanylbenzene

InChI

InChI=1S/C9H9ClSe/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2

InChI Key

YPYNRHWRFOGAGS-UHFFFAOYSA-N

SMILES

C=CC[Se]C1=CC=C(C=C1)Cl

Canonical SMILES

C=CC[Se]C1=CC=C(C=C1)Cl

Other CAS RN

17508-29-1

Origin of Product

United States

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